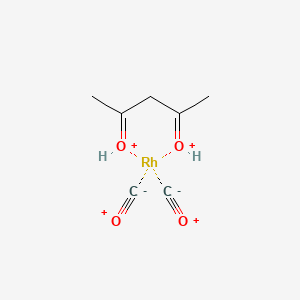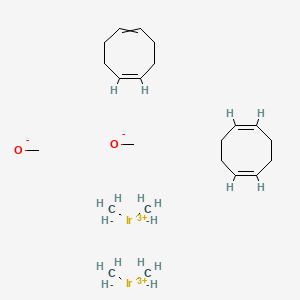
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(5Z)-cycloocta-1,5-diene;iridium(3+);methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The term “Di-” is a prefix used in chemistry to denote the presence of two identical functional groups or atoms within a molecule. This prefix is commonly used in the nomenclature of various organic and inorganic compounds. For instance, diols contain two hydroxyl groups, and dicarboxylic acids contain two carboxyl groups. The presence of these groups significantly influences the chemical properties and reactivity of the compounds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of compounds with the “Di-” prefix often involves specific synthetic routes tailored to introduce the desired functional groups. For example, diols can be synthesized through the dihydroxylation of alkenes using reagents like osmium tetroxide or potassium permanganate . Dicarboxylic acids can be prepared through the oxidation of alkenes or alkynes using strong oxidizing agents such as potassium permanganate or ozone .
Industrial Production Methods
Industrial production methods for these compounds vary depending on the specific compound. For instance, ethylene glycol (a diol) is industrially produced through the hydration of ethylene oxide . Adipic acid (a dicarboxylic acid) is produced through the oxidation of cyclohexanol and cyclohexanone with nitric acid .
化学反应分析
Types of Reactions
Compounds with the “Di-” prefix undergo various types of chemical reactions, including:
Oxidation: Diols can be oxidized to form diketones or carboxylic acids.
Reduction: Dicarboxylic acids can be reduced to form diols or aldehydes.
Substitution: Diols can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide, and ozone.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and nickel for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific starting materials and reaction conditions. For example, the oxidation of ethylene glycol produces oxalic acid, while the reduction of adipic acid produces hexanediol .
科学研究应用
Compounds with the “Di-” prefix have a wide range of scientific research applications:
作用机制
The mechanism of action of compounds with the “Di-” prefix varies depending on the specific compound and its application. For example, diols can act as nucleophiles in substitution reactions, attacking electrophilic centers to form new bonds . Dicarboxylic acids can act as acids, donating protons in acid-base reactions or forming esters and amides through condensation reactions .
相似化合物的比较
Similar Compounds
Compounds similar to those with the “Di-” prefix include:
Monofunctional compounds: Compounds with only one functional group, such as alcohols and carboxylic acids.
Polyfunctional compounds: Compounds with more than two functional groups, such as triols and tricarboxylic acids.
Uniqueness
The uniqueness of compounds with the “Di-” prefix lies in their ability to form stable intermediates and products in various chemical reactions. For example, diols can form stable cyclic ethers through intramolecular reactions, while dicarboxylic acids can form stable cyclic anhydrides .
属性
分子式 |
C22H42Ir2O2 |
|---|---|
分子量 |
723.0 g/mol |
IUPAC 名称 |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(5Z)-cycloocta-1,5-diene;iridium(3+);methanolate |
InChI |
InChI=1S/2C8H12.2CH3O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*1H3;4*1H3;;/q;;6*-1;2*+3/b2-1-,8-7?;2-1-,8-7-;;;;;;;; |
InChI 键 |
LPGNNCVJKPMKNF-YOQAFICASA-N |
手性 SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1C=CCC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir+3].[Ir+3] |
规范 SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir+3].[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



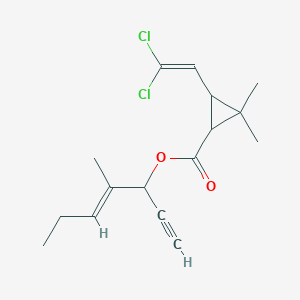
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)
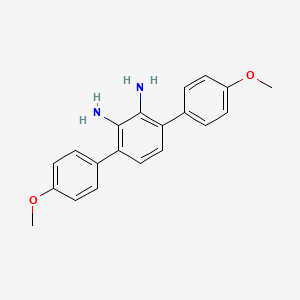
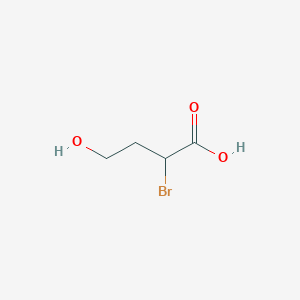
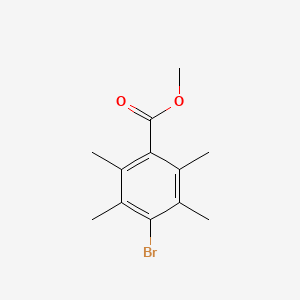

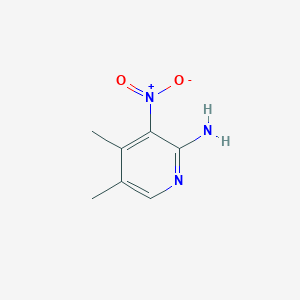

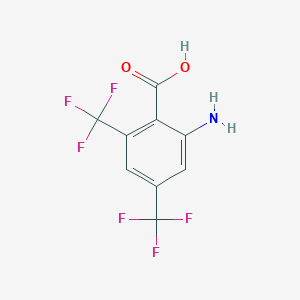

![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
